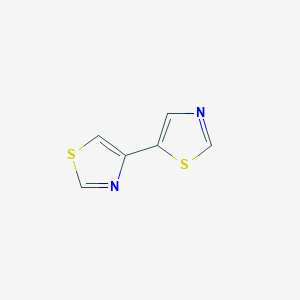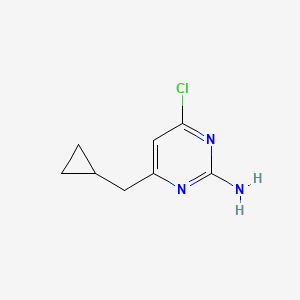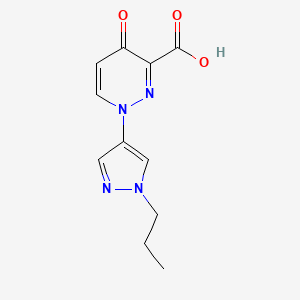![molecular formula C13H19N3O B13884883 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic compounds. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and are important in medicinal chemistry for their diverse functional properties .
Méthodes De Préparation
The synthesis of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, some pyrrolidin-2-one derivatives act as non-selective α-adrenoceptor antagonists, which can improve disrupted lipid and carbohydrate profiles and contribute to body weight reduction . The compound’s effects are mediated through its binding to α1 and α2-adrenoceptors, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound is also a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure and exhibit diverse biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10,14H2 |
Clé InChI |
VWAOQPOKLNVILI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCCNC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)

